5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused imidazole and pyridine ring system, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of 2-amino pyridine with an appropriate aldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often include refluxing in ethanol or other suitable solvents, with catalysts such as sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the imidazo-pyridine ring are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: It is used in the development of fluorescent materials and sensors due to its ability to form stable complexes with metals.
Biological Research: The compound’s derivatives are explored for their enzyme inhibition properties, making them useful in studying biochemical pathways.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit bacterial enzymes, disrupting essential metabolic processes and leading to antimicrobial effects . The compound’s ability to form stable complexes with metals also plays a role in its function as a sensor or fluorescent material .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Similar in structure but with a pyrazine ring instead of a pyridine ring.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different reactivity and biological activity.
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is unique due to its specific ring structure, which provides distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring stable, reactive heterocyclic compounds .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h2,4,6H,1,3,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUCACBKXQMSGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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